

Application Notes and Protocols for Tigapotide Treatment in PC3 Xenograft Mouse Models

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Compound of Interest

Compound Name: *Tigapotide*

Cat. No.: *B15581151*

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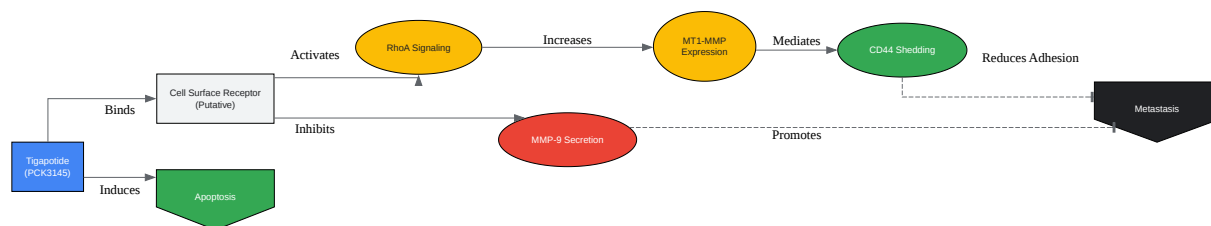
Introduction

Tigapotide, also known as PCK3145, is a synthetic 15-amino acid peptide derived from the prostate secretory protein 94 (PSP94). It has demonstrated anti-tumor and anti-metastatic properties in preclinical studies. These application notes provide a comprehensive overview of the use of **Tigapotide** in prostate cancer research, with a specific focus on its application in PC3 xenograft mouse models. The protocols detailed below are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of **Tigapotide**.

Mechanism of Action

Tigapotide is a signal transduction inhibitor with a multi-faceted mechanism of action that includes the induction of apoptosis, anti-angiogenesis, and anti-metastasis. A key aspect of its anti-metastatic activity involves the inhibition of matrix metalloproteinase-9 (MMP-9) secretion and the induction of CD44 cell surface shedding. This process is believed to be mediated through RhoA signaling and an increase in membrane type 1 matrix metalloproteinase (MT1-MMP).

Signaling Pathway of Tigapotide in Prostate Cancer Cells



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Caption: Proposed signaling pathway of **Tigapotide** in prostate cancer cells.

Quantitative Data on Tigapotide Efficacy

While specific quantitative data on **Tigapotide**'s efficacy in PC3 xenograft mouse models is not readily available in the public domain, a key study by Shukeir et al. (2004) demonstrated its dose-dependent anti-tumor effect in a preclinical rat model using Mat Ly Lu prostate cancer cells. These findings provide a strong rationale for its investigation in other prostate cancer models, including PC3 xenografts.

Table 1: Effect of **Tigapotide** (PCK3145) on Tumor Volume in a Rat Prostate Cancer Model

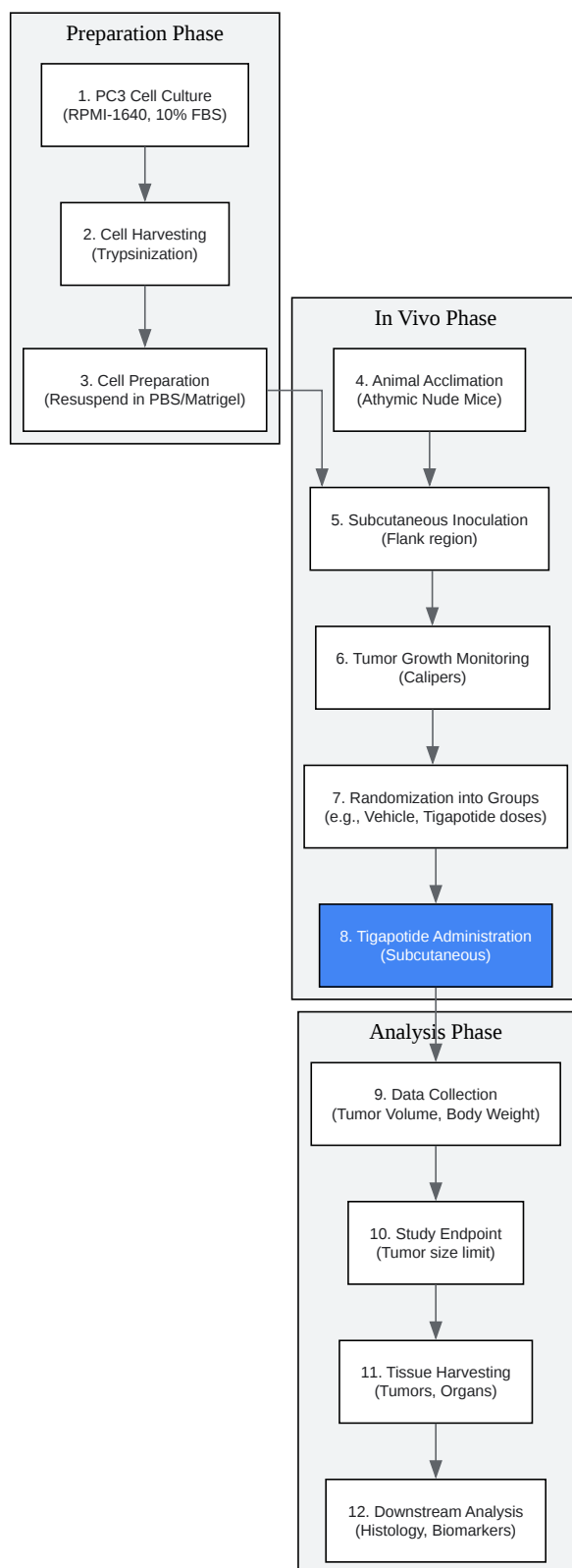
Treatment Group	Dosage (µg/kg/day)	Duration of Treatment	Mean Tumor Volume Reduction (%)	Animal Model	Cell Line	Reference
Tigapotide	1	15 days	Not specified	Copenhagen Rat	Mat Ly Lu	Shukeir et al., 2004
Tigapotide	10	15 days	Significant	Copenhagen Rat	Mat Ly Lu	Shukeir et al., 2004
Tigapotide	100	15 days	Dose-dependent, significant	Copenhagen Rat	Mat Ly Lu	Shukeir et al., 2004

Note: The study reported a dose-dependent decrease in tumor volume but did not provide specific percentage reductions for all dose groups in the abstract. The highest dose (100 µg/kg/day) was noted to significantly reduce skeletal tumor burden.

Experimental Protocols

The following protocols provide a detailed methodology for conducting studies on the effect of **Tigapotide** in a PC3 xenograft mouse model.

Experimental Workflow



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Caption: Workflow for **Tigapotide** efficacy studies in a PC3 xenograft model.

Protocol 1: Establishment of PC3 Xenograft Mouse Model

1. Cell Culture:

- Culture human prostate cancer PC3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Passage cells upon reaching 80-90% confluency.

2. Animal Model:

- Use male athymic nude mice (e.g., BALB/c nude), 6-8 weeks of age.
- Allow mice to acclimatize for at least one week before experimental procedures.
- House animals in a sterile environment with ad libitum access to food and water.

3. Preparation of Cell Inoculum:

- Harvest PC3 cells using trypsin-EDTA.
- Wash cells with sterile phosphate-buffered saline (PBS).
- Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix.
- The final cell concentration should be 2×10^7 cells/mL.

4. Tumor Inoculation:

- Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
- Inject 100 µL of the cell suspension (containing 2×10^6 PC3 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

5. Tumor Growth Monitoring:

- Monitor tumor growth by measuring the length (L) and width (W) of the tumors with a digital caliper every 2-3 days.
- Calculate tumor volume (V) using the formula: $V = (L \times W^2) / 2$.
- Monitor the body weight and general health of the animals regularly.

6. Randomization:

- When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: Administration of Tigapotide

1. Materials:

- Lyophilized **Tigapotide** (PCK3145)
- Sterile, pyrogen-free vehicle (e.g., 0.9% saline or PBS)
- Sterile insulin syringes with 28-30 gauge needles

2. Preparation of **Tigapotide** Solution:

- Reconstitute lyophilized **Tigapotide** in the sterile vehicle to the desired stock concentration.
- Gently swirl to dissolve. Avoid vigorous shaking.
- Prepare fresh solutions for each day of administration or store according to manufacturer's instructions.

3. Dosing and Administration:

- Based on the study by Shukeir et al. (2004), suggested starting doses for a mouse model could be in the range of 10-100 µg/kg body weight. Dose-response studies are recommended to determine the optimal dose.

- Administer **Tigapotide** or vehicle control via subcutaneous injection at a site distant from the tumor (e.g., the scruff of the neck).
- The injection volume should typically be around 100 μ L for a 20-25g mouse.
- Administer the treatment daily or as determined by the experimental design.

4. Treatment Schedule:

- Continue treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.

Protocol 3: Efficacy Evaluation and Endpoint Analysis

1. Data Collection:

- Continue to measure tumor volume and body weight 2-3 times per week throughout the treatment period.

2. Study Endpoint:

- The study should be terminated when tumors in the control group reach the pre-defined maximum size as per institutional animal care and use committee (IACUC) guidelines (e.g., 1500-2000 mm³), or if animals show signs of significant distress or weight loss (>20%).

3. Tissue Collection and Analysis:

- At the end of the study, euthanize the mice.
- Excise the tumors and record their final weight.
- A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, PCR) to assess changes in MMP-9, CD44, and apoptotic markers.
- Another portion of the tumor can be fixed in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptotic markers like cleaved caspase-3).

Conclusion

Tigapotide represents a promising therapeutic peptide for the treatment of prostate cancer. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers investigating the in vivo efficacy of **Tigapotide** in a PC3 xenograft mouse model. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the further development of this potential anti-cancer agent.

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